molecular formula C8H16ClNO2 B1531530 2-(Azepan-4-yl)acetic acid hydrochloride CAS No. 2098128-87-9

2-(Azepan-4-yl)acetic acid hydrochloride

Cat. No.: B1531530
CAS No.: 2098128-87-9
M. Wt: 193.67 g/mol
InChI Key: UOVHMPARHFKDGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)acetic acid hydrochloride typically involves the reaction of azepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .

Scientific Research Applications

2-(Azepan-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to various physiological and biochemical responses, which are the basis of its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Azepan-4-yl)acetic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-(Azepan-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of approximately 193.67 g/mol. This compound features an azepane ring structure, which is a seven-membered nitrogen-containing heterocycle, and an acetic acid moiety that contributes to its potential biological activity. It is being explored for various applications, particularly in pharmaceutical development as a lead compound for new analgesics and other therapeutic agents.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound may modulate receptor activity, leading to various physiological responses. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence neurotransmission pathways, potentially offering therapeutic benefits in pain management and other conditions.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
  • Cytotoxicity : Initial assessments of cytotoxicity on mammalian cells suggest low toxicity profiles, which is favorable for therapeutic applications .

Case Studies

  • Analgesic Potential : A study investigated the analgesic properties of azepane derivatives, including this compound. Results indicated that these compounds could effectively reduce pain in animal models, suggesting their utility in pain management therapies.
  • Trypanosomiasis Treatment : In research focused on human African trypanosomiasis (HAT), related compounds were optimized to inhibit Trypanosoma brucei growth effectively, showing low toxicity to mammalian cells. This highlights the potential for similar azepane-based compounds in treating parasitic infections .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Features
Azepan-1-ylacetic acid hydrochlorideAzepane derivativeExhibits similar biological activities
2-(Aminothiazol-4-yl)acetic acid HClHeterocyclic compoundDifferent heterocycle but similar activity
2-(Piperidin-1-yl)acetic acid hydrochloridePiperidine derivativeSimilar analgesic properties

The unique azepane configuration and functional group positioning in this compound may confer distinct pharmacological properties compared to other derivatives.

Future Research Directions

Further studies are essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for future research include:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for developing this compound into a viable therapeutic agent.
  • Expanded Biological Testing : Broader testing against various disease models will help establish the full range of biological activities and potential applications.

Properties

IUPAC Name

2-(azepan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVHMPARHFKDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-4-yl)acetic acid hydrochloride
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.